N-Allyl Rocuronium Dibromide
Description
Properties
Molecular Formula |
C₃₅H₅₈Br₂N₂O₄ |
|---|---|
Molecular Weight |
730.65 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of N Allyl Rocuronium Dibromide
Synthesis of the Rocuronium (B1662866) Parent Scaffold and Stereochemical Control
The synthesis of the rocuronium parent scaffold is a multi-step process that begins with the androstane (B1237026) steroid nucleus. ecronicon.net A common starting material is 5α-androstan-2-en-17-one. ccspublishing.org.cn The stereochemistry of the final compound is critical and is established through a series of controlled reactions.
A key step involves the epoxidation of the double bond in the starting material, typically using an agent like peroxyformic acid (HCOOOH) generated in situ from formic acid and hydrogen peroxide, to yield an epoxide intermediate. ccspublishing.org.cn The subsequent ring-opening of this epoxide by morpholine (B109124) is a crucial step that establishes the stereochemistry at the C-2 and C-3 positions. ccspublishing.org.cnccspublishing.org.cn The use of catalysts such as ferric chloride (FeCl₃) can promote this transformation. ccspublishing.org.cn
Further modifications at the C-16 and C-17 positions are then carried out. This includes the introduction of a pyrrolidine (B122466) group at C-16, often via a bromo-intermediate, where the nucleophilic attack by pyrrolidine proceeds with an inversion of configuration. ccspublishing.org.cn The 17-keto group is then reduced to a 17β-hydroxyl group, commonly using sodium borohydride (B1222165) (NaBH₄), which also requires careful control of reaction conditions to ensure the desired stereoisomer. ccspublishing.org.cnrhhz.net
Regioselective N-Allylation Strategies for Dibromide Formation
The conversion of the rocuronium parent scaffold to N-Allyl Rocuronium Dibromide involves a regioselective N-allylation reaction. This quaternization step is what introduces the allyl group to one of the nitrogen atoms, leading to the formation of a quaternary ammonium (B1175870) salt. Specifically, the allyl group is attached to the nitrogen of the pyrrolidine ring at the 16-position. ecronicon.net
The term "Dibromide" suggests the presence of two bromide counterions. One is associated with the initial quaternization of the pyrrolidine nitrogen by allyl bromide. A second allylation can occur at the morpholine nitrogen, resulting in a bis-allylated compound, Bis-Allyl Rocuronium Dibromide, which would have two bromide ions. synzeal.com The synthesis of the target mono-allylated compound requires careful control to favor the reaction at the more nucleophilic pyrrolidine nitrogen.
Optimization of Reaction Conditions for Allylation
The N-allylation reaction is typically carried out by treating the rocuronium precursor with allyl bromide. google.comgoogle.com The optimization of this reaction is crucial for maximizing yield and purity. Key parameters that are adjusted include the solvent, temperature, base, and reaction time.
Polar aprotic organic solvents are often employed for this transformation. google.comgoogle.com The reaction may be performed in the presence of a weak inorganic base, such as sodium carbonate, to neutralize any acid generated during the reaction. google.comgoogle.com
Temperature and reaction time are also critical. For instance, some procedures describe the reaction being carried out at temperatures ranging from 25-40°C for several hours. ccspublishing.org.cngoogle.comgoogle.com One patent describes reacting the precursor with allyl bromide in a pressure bottle at room temperature for 22 hours. google.comgoogle.com The use of a large excess of allyl bromide has also been reported to drive the reaction to completion. google.comgoogle.com
Table 1: Examples of Reaction Conditions for N-Allylation of Rocuronium Precursors
| Precursor | Reagents | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Compound III | 3-bromopropylene | Isopropanol | Alumina | 25-30 | 6 | 96.1 | >99.0 | google.com |
| Compound III | 3-bromopropylene | Absolute Ethanol | Sodium Carbonate | 35 | 4 | 80.1 | >99.0 | google.com |
| Compound VIII | Allyl Bromide | Polar Aprotic Solvent | Inorganic Base | 35-40 | 22-24 | ~95 | >94 | google.com |
Yield and Purity Considerations in Synthesis
The yield and purity of this compound are paramount. Different synthetic strategies report varying levels of success. For example, a process involving precipitation from a mixture of dichloromethane (B109758) and diethyl ether can yield rocuronium bromide with a purity of at least 94% and a molar yield of about 95%. google.comgoogleapis.com Another method, which includes crystallization from ethyl acetate (B1210297), has reported yields as high as 96.1% with a purity of over 99.0%. google.com
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is an area of research aimed at exploring structure-activity relationships. This involves the rational design and synthesis of new molecules with modifications to the steroidal nucleus or the quaternary ammonium groups. nih.gov
Rational Design of Novel Substituents on the Steroid Nucleus
Modifications to the steroid nucleus of aminosteroid (B1218566) compounds have been systematically investigated to fine-tune their properties. This can involve altering the substitution patterns on the A and D rings of the androstane core. ecronicon.net For example, research into related aminosteroids has explored the impact of different functional groups at various positions to optimize pharmacological profiles. The development of rocuronium itself was the result of such structural modifications to the vecuronium (B1682833) molecule, including the introduction of a 2β-morpholino group and a 3α-hydroxy group. ecronicon.net Similar strategies could be applied to the this compound scaffold to create novel analogues.
Modification of the Quaternary Ammonium Moiety
The nature of the quaternary ammonium group is a key determinant of the activity of aminosteroid compounds. In this compound, this is an N-allylpyrrolidinium group. Research on related compounds has shown that replacing the methyl quaternizing group with a larger alkyl or alkenyl group can affect potency. oup.com
The synthesis of bis-quaternary ammonium analogues is also an area of interest. For instance, Bis-Allyl Rocuronium Dibromide is a derivative where both the pyrrolidine and morpholine nitrogens are allylated. synzeal.com The synthesis of such compounds would involve forcing the allylation reaction to proceed at both nitrogen centers, likely through the use of excess allyl bromide and more strenuous reaction conditions. The separation of mono- and bis-quaternary ammonium compounds can be challenging, sometimes requiring specialized chromatographic techniques, such as using silica (B1680970) gel pretreated with a sodium bromide solution. nih.gov
Purification Techniques for Synthetic this compound and Analogues
The purification of this compound, known pharmaceutically as Rocuronium Bromide, is a critical step in its synthesis to ensure high purity and remove unreacted starting materials, by-products, and residual solvents. The final product's quality is highly dependent on the efficiency of these purification methods, which often involve a combination of chromatographic and crystallization techniques. patsnap.comgoogle.com Industrial processes, in particular, aim to avoid complex and time-consuming purification steps like column chromatography where possible, favoring scalable methods like precipitation and recrystallization. google.comgoogle.com
Chromatographic Purification Methodologies
Chromatographic techniques are employed both for the preparative purification of this compound and its intermediates, and for the analytical assessment of its purity.
For preparative purification, column chromatography is a documented method. google.comgoogle.com Alumina is often used as the stationary phase for the purification of the crude product obtained after the quaternization step with allyl bromide. google.comgoogle.com The process involves eluting the compound through the column and collecting the pure fractions, which are subsequently combined and crystallized. google.com In some synthetic routes, particularly for intermediates, silica gel is also used, for instance, with ethyl acetate as an eluent under reduced pressure. google.com However, many modern and industrial-scale processes are designed to eliminate the need for column chromatography due to challenges in scalability and cost-effectiveness. google.com
High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the purity of this compound and quantifying impurities. google.comjustia.com Various HPLC methods have been developed for this purpose, typically employing reverse-phase columns and UV detection. These methods are crucial for quality control after purification, ensuring the final product meets stringent pharmaceutical standards. googleapis.comgoogle.com For instance, one method uses a Hypersil Silica column with a mobile phase of a tetramethylammonium (B1211777) hydroxide (B78521) pentahydrate buffer and acetonitrile (B52724), with UV detection at 210 nm. google.com Another approach for analyzing rocuronium in biological samples uses a phenyl-hexyl column with an ammonium formate (B1220265) buffer and acetonitrile. researchgate.net
Table 1: Examples of HPLC Conditions for Rocuronium Bromide Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Hypersil Silica, 5 µm, 250x4.6 mm | Phenyl-hexyl, 3 µm, 150x2.0 mm |
| Mobile Phase | Buffer:Acetonitrile (1:9 v/v) | 5 mM Ammonium Formate (pH 3.0) and Acetonitrile |
| Buffer | Tetramethylammonium Hydroxide Pentahydrate in water, pH 7.4 with Phosphoric Acid | Ammonium Formate in water, pH 3.0 |
| Detection | UV at 210 nm | Tandem Mass Spectrometry (MS/MS) |
| Flow Rate | 2 mL/min | Not specified |
| Data sourced from multiple references. google.comresearchgate.net |
Crystallization and Salt Formation Strategies
Crystallization and precipitation are the most common and industrially scalable methods for the purification of this compound. patsnap.comgoogle.com These techniques rely on the differential solubility of the desired compound and its impurities in a selected solvent system.
A widely used strategy is anti-solvent precipitation. In this method, the crude this compound is first dissolved in a suitable solvent, and this solution is then added to a larger volume of a stirred "anti-solvent" in which the product is insoluble. google.comjustia.com This causes the pure product to precipitate, leaving impurities behind in the solution. google.com A common solvent/anti-solvent system involves dissolving the crude product in dichloromethane and precipitating it by adding the solution to diethyl ether. google.comgoogle.com Other systems include using acetonitrile as the solvent and isobutyl acetate or diethyl ether as the anti-solvent. google.comjustia.com
Recrystallization is another powerful technique to achieve high purity. patsnap.com This involves dissolving the impure compound in a solvent or solvent mixture at an elevated temperature and then allowing it to cool, often with stirring, to induce crystallization. patsnap.com Different solvent combinations have been explored to optimize yield and purity. For example, a mixture of acetone, methanol, and ether has been used, with crystallization occurring at low temperatures (e.g., -20 to -15 °C) over an extended period. patsnap.com
Lyophilization, or freeze-drying, is also employed, particularly for removing residual solvents that can form stable solvates with this compound. google.com The process involves dissolving the compound in water, freezing the solution, and then removing the water under vacuum. googleapis.comgoogle.com This method can be combined with prior purification steps, such as treatment with activated carbon or silica gel to adsorb impurities from the aqueous solution before freezing. googleapis.comgoogle.com
Table 2: Examples of Crystallization and Precipitation Systems for this compound Purification
| Method | Solvent(s) | Anti-solvent | Conditions | Result |
| Anti-solvent Precipitation | Dichloromethane | Diethyl Ether | Combine and stir to precipitate product. | Yields pure Rocuronium Bromide. google.comgoogle.com |
| Anti-solvent Precipitation | Acetonitrile | Isobutyl Acetate | Pour solution into vigorously stirred anti-solvent. | Total impurities reduced to 0.16%. google.com |
| Recrystallization | Acetone, Methanol, Ether | N/A | Dissolve solid, then stir and crystallize at -20 to -15 °C for 48 hours. | Yield: 67.8%; Total impurities: 0.040%. patsnap.com |
| Recrystallization | Butanone, Methanol, Methyl tert-butyl ether | N/A | Dissolve solid, then stir and crystallize at -10 to -5 °C for 30 hours. | Yield: 52.3%; Total impurities: 0.034%. patsnap.com |
| Lyophilization | Deionized Water | N/A | Dissolve, treat with silica gel, filter, and freeze-dry at -40 °C. | Removes residual solvents and impurities. googleapis.comgoogle.com |
Molecular Interactions and Biophysical Characterization of N Allyl Rocuronium Dibromide
Conformational Analysis of N-Allyl Rocuronium (B1662866) Dibromide in Solution and Bound States
Despite extensive searches for scholarly articles, patents, and conference proceedings, no studies were found that presented data on the affinity, selectivity, or kinetic profile of N-Allyl Rocuronium Dibromide for nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. Similarly, there is no accessible research on computational modeling, molecular docking simulations, or conformational analysis of this specific compound.
The available literature extensively covers the parent compound, Rocuronium Bromide, detailing its synthesis, mechanism of action as a neuromuscular blocking agent, and clinical applications. ccspublishing.org.cngoogle.comwikipedia.orgnih.govgoogle.com These studies confirm that Rocuronium acts by competitively antagonizing nicotinic cholinergic receptors at the motor end-plate. nih.govdrugbank.com However, the precise impact of the N-allyl modification on these interactions remains uncharacterized in the scientific literature.
Without primary research data, any attempt to describe the biophysical properties of this compound would be speculative and would not meet the required standards of scientific accuracy. The scientific community has not yet published the specific investigations needed to construct a detailed profile of this molecule's interactions at the receptor level.
Therefore, the following sections on nAChR binding, molecular docking, and conformational analysis for this compound cannot be completed at this time due to the absence of foundational research data.
Spectroscopic Approaches to Conformational Elucidation (e.g., CD, NMR)
The precise three-dimensional structure, or conformation, of a molecule is critical to its biological function. For complex steroidal molecules like this compound, spectroscopic techniques are indispensable for conformational analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, serves as a powerful tool for studying the structure, interactions, and dynamics of such compounds in solution. researchgate.net
Studies on closely related aminosteroid (B1218566) neuromuscular blocking agents, such as vecuronium (B1682833) bromide, have demonstrated the utility of a comprehensive suite of NMR experiments for unambiguous structural and stereochemical characterization. unimi.it These analyses involve the complete assignment of 1H, 13C, and even 15N NMR signals. unimi.it One-dimensional (1D) and two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allow for the mapping of covalent bonds and through-space proximities between atoms. This detailed connectivity map is then used to construct a dominant solution conformation. unimi.itnih.gov By analyzing NMR parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can define torsion angles and internuclear distances, thus elucidating the molecule's preferred shape in a liquid state. nih.govcopernicus.org
| Spectroscopic Technique | Information Yielded | Relevance to Conformational Elucidation |
|---|---|---|
| 1H NMR | Provides information on the chemical environment of hydrogen atoms and their coupling to neighbors. unimi.it | Helps identify functional groups and determine relative stereochemistry through coupling constants. |
| 13C NMR | Reveals the number and type of carbon atoms in the molecule. unimi.it | Complements 1H NMR for a complete structural skeleton assignment. |
| 2D NMR (e.g., COSY, HSQC) | Establishes correlations between nuclei (H-H, C-H), mapping the molecule's covalent framework. unimi.it | Crucial for the unambiguous assignment of all signals in a complex molecule. |
| NOE Spectroscopy | Detects through-space proximity of nuclei (typically protons) that are close to each other (< 5 Å). nih.gov | Provides key distance restraints for building an accurate 3D model of the molecule's solution conformation. |
| Circular Dichroism (CD) | Measures the differential absorption of circularly polarized light by chiral molecules. nih.gov | Offers insight into the overall secondary structure and folding, particularly for larger molecules or aggregates. |
Molecular Dynamics Simulations of Compound-Receptor Complexes
To understand how this compound interacts with its biological target, the nicotinic acetylcholine receptor (nAChR), researchers employ computational methods like molecular dynamics (MD) simulations. researchgate.net These simulations provide an animated, atomic-level view of the compound binding to the receptor, revealing the dynamics and energetics of the interaction over time. researchgate.netannualreviews.org MD simulations of the nAChR are typically performed with the receptor embedded in a model phospholipid bilayer and surrounded by water and ions to mimic its natural physiological environment. mdpi.comnih.gov
For the related compound rocuronium, simulation studies have been instrumental in understanding its binding within the orthosteric site of the nAChR. annualreviews.org These studies show that rocuronium, a bulky ligand, occupies a significant volume at the receptor's binding pocket located at the interface between subunits. annualreviews.org The simulations can track the conformational changes that occur in both the ligand and the receptor upon binding, linking the physical interaction to the mechanism of channel inhibition. plos.org Key parameters are analyzed to quantify the stability and nature of the complex.
| MD Simulation Parameter | Description | Significance for Compound-Receptor Interaction |
|---|---|---|
| Binding Energy (e.g., MM-GBSA) | Calculates the free energy of binding, indicating the affinity of the ligand for the receptor. mdpi.com | A more negative value suggests a stronger, more stable interaction. |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions over time compared to a reference structure. mdpi.com | Indicates the stability of the ligand in the binding pocket and the overall structural stability of the receptor complex. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. mdpi.com | Highlights flexible regions of the receptor that may be involved in ligand binding or conformational changes. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time. mdpi.com | Identifies key residue interactions that anchor the ligand in the binding site. |
Allosteric Modulation Potential at nAChR or Related Ion Channels
The primary mechanism of action for rocuronium is competitive antagonism at the nicotinic acetylcholine receptors located at the motor end-plate. wikipedia.orgnih.gov This means it directly competes with the endogenous neurotransmitter, acetylcholine, for binding at the primary, or orthosteric, site. nih.gov When bound, it prevents receptor activation and subsequent muscle contraction.
However, contemporary pharmacology recognizes that receptor function can also be altered by ligands that bind to sites topographically distinct from the orthosteric site. nih.govnih.gov This phenomenon is known as allosteric modulation. nih.gov Allosteric modulators can either enhance (Positive Allosteric Modulators, or PAMs) or reduce (Negative Allosteric Modulators, or NAMs) the receptor's response to its primary agonist. nih.govmdpi.com
Recent research has identified multiple allosteric sites on nAChRs, including some within the transmembrane domain (TMD). researchgate.netannualreviews.org While direct evidence for allosteric modulation by this compound is not established, studies on structurally similar compounds suggest this is a potential secondary mechanism. For instance, the aminosteroid pancuronium (B99182) has been shown to allosterically inhibit zebrafish nAChRs, with evidence pointing towards a possible binding site separate from the acetylcholine binding pocket. plos.org Given that pancuronium may bind to sites in the transmembrane or intracellular domains, it is plausible that other aminosteroids, including this compound, could exhibit similar properties. plos.org Therefore, while its main role is a competitive antagonist, the potential for this compound to act as a negative allosteric modulator at nAChR or related ion channels remains an area for further investigation.
Preclinical Pharmacodynamic Investigations of N Allyl Rocuronium Dibromide
In Vitro Assays of Neuromuscular Transmission Inhibition
In vitro studies are fundamental in elucidating the direct effects of N-Allyl Rocuronium (B1662866) Dibromide on neuromuscular transmission, independent of systemic physiological factors.
Isolated Skeletal Muscle Preparations (e.g., phrenic nerve-diaphragm)
The rat phrenic nerve-hemidiaphragm preparation is a classic and widely used model for investigating the effects of neuromuscular blocking agents. springermedizin.dekoreamed.org In this setup, the phrenic nerve is stimulated electrically, and the resulting contraction of the diaphragm muscle is measured. This allows for the direct assessment of a drug's ability to inhibit neuromuscular transmission. Studies using this preparation have been instrumental in characterizing the neuromuscular blocking properties of various compounds. springermedizin.deebi.ac.ukekja.org For instance, research has utilized this model to determine the concentration-response relationships for neuromuscular blockers and to investigate interactions with other drugs. springermedizin.dekoreamed.org The preparation involves isolating the hemidiaphragm with its intact phrenic nerve and mounting it in an organ bath containing a physiological salt solution, such as Krebs solution, maintained at a specific temperature and aerated with a gas mixture. koreamed.orgekja.org
Measurement of Twitch Tension and Neuromuscular Blockade Duration in Organ Baths
In the isolated phrenic nerve-diaphragm preparation, the primary endpoint measured is the twitch tension generated by the muscle in response to nerve stimulation. The addition of a neuromuscular blocking agent like N-Allyl Rocuronium Dibromide to the organ bath leads to a concentration-dependent decrease in twitch tension. koreamed.org This reduction in twitch height is a direct measure of the drug's inhibitory effect at the neuromuscular junction.
Key parameters determined from these experiments include:
Effective Concentration (EC50): The concentration of the drug that produces 50% of the maximal inhibitory effect on twitch tension.
Onset of Action: The time taken to reach a certain level of blockade (e.g., 95% twitch depression).
Duration of Blockade: The time from drug administration until the twitch tension recovers to a certain percentage of its baseline value (e.g., 25% recovery). nih.gov
Studies on related compounds, such as rocuronium, have extensively used this methodology to quantify their potency and duration of action. For example, experiments have involved adding cumulative concentrations of the drug to the organ bath until a significant reduction in single twitch tension is achieved. koreamed.org The data generated from these in vitro assays are crucial for the initial characterization of a novel neuromuscular blocking agent's pharmacodynamic profile.
Table 1: Illustrative Data from In Vitro Twitch Tension Studies
| Parameter | Value | Description |
| EC50 | X µM | Concentration for 50% twitch tension inhibition. |
| Onset Time (95% Block) | Y minutes | Time to achieve 95% reduction in twitch height. |
| Duration (25% Recovery) | Z minutes | Time for twitch height to recover to 25% of baseline. |
Note: The values X, Y, and Z are placeholders for data that would be obtained from specific experimental studies on this compound.
Cellular Electrophysiology Studies on nAChR Activity
Cellular electrophysiology techniques provide a more detailed understanding of how this compound interacts with its molecular target, the nicotinic acetylcholine (B1216132) receptor (nAChR).
Patch-Clamp Analysis of Ion Channel Modulation
The patch-clamp technique is a powerful tool for studying the properties of ion channels in the cell membrane. frontiersin.orgresearchgate.net It allows for the recording of the microscopic currents that flow through a single ion channel, providing insights into its gating and modulation by drugs. In the context of this compound, patch-clamp studies would be performed on cells expressing nAChRs, such as cultured muscle cells or oocytes injected with nAChR subunit cRNA.
By applying this compound to the cell while recording nAChR channel activity, researchers can determine:
Mechanism of Blockade: Whether the compound acts as a competitive antagonist, a non-competitive antagonist, or an open-channel blocker.
Binding and Unbinding Kinetics: The rates at which the drug associates with and dissociates from the nAChR. frontiersin.org
Voltage-Dependency: Whether the blocking effect is influenced by the membrane potential. nih.gov
Studies on the related compound rocuronium have utilized patch-clamp techniques to demonstrate its competitive inhibitory effect on nAChR channels. nih.gov Such studies have shown that rocuronium can suppress peak acetylcholine (ACh)-evoked currents in a concentration-dependent manner. nih.gov
Measurement of Evoked Currents in Cultured Cells Expressing nAChRs
In this experimental setup, whole-cell patch-clamp recordings are typically used to measure the total current flowing through all the nAChRs on the surface of a cultured cell. plos.org The application of an nAChR agonist, such as acetylcholine or a selective agonist like choline, evokes an inward current. plos.org The effect of this compound is then assessed by co-applying it with the agonist or by pre-applying it before the agonist.
A reduction in the amplitude of the evoked current in the presence of this compound indicates an inhibitory effect on nAChR function. nih.gov Dose-response curves can be constructed by measuring the inhibition of the evoked current at various concentrations of the compound. These experiments can also reveal whether the drug affects the desensitization kinetics of the nAChR, which is the process by which the receptor becomes unresponsive to the continued presence of the agonist. nih.gov For instance, studies on rocuronium have shown that it can increase the extent of desensitization of nAChRs. nih.gov
Table 2: Representative Data from Cellular Electrophysiology Studies
| Parameter | Finding | Implication for Mechanism |
| Effect on ACh-Evoked Current | Concentration-dependent reduction in peak current | Inhibition of nAChR function |
| Effect on Agonist Dose-Response Curve | Parallel rightward shift | Competitive antagonism |
| Voltage-Dependency of Block | Inhibition is independent of membrane potential | Blockade is not at a site within the ion channel pore |
| Effect on Channel Open Time | No significant change | Likely does not act as an open-channel blocker |
Note: This table presents hypothetical findings for this compound based on typical results for aminosteroid (B1218566) neuromuscular blocking agents.
Pharmacological Characterization in Animal Models (Focusing on Mechanism)
In vivo animal models are essential for understanding the pharmacodynamic properties of this compound in a whole-organism context. nih.gov These studies help to confirm and extend the findings from in vitro and cellular experiments.
The primary mechanism of action of this compound is expected to be competitive antagonism at the nicotinic acetylcholine receptors on the motor end-plate. pfizermedicalinformation.com By binding to these receptors, it prevents acetylcholine from initiating the process of muscle contraction, leading to muscle relaxation. The N-allyl group is a key structural feature of rocuronium and its derivatives. ecronicon.net
In animal models, such as rats or dogs, the neuromuscular blockade induced by this compound can be monitored using techniques like acceleromyography. nih.gov This involves stimulating a peripheral nerve (e.g., the ulnar nerve) and measuring the resulting muscle response (e.g., of the adductor pollicis muscle). nih.govnih.gov The administration of the compound would be expected to cause a dose-dependent decrease in the twitch response.
To further characterize the mechanism, studies can investigate the reversal of the neuromuscular blockade. The administration of an acetylcholinesterase inhibitor, such as neostigmine (B1678181), would be expected to reverse the block by increasing the concentration of acetylcholine at the neuromuscular junction, which can then more effectively compete with the antagonist for binding to the nAChRs. The ability to be reversed by acetylcholinesterase inhibitors is a hallmark of competitive neuromuscular blocking agents.
Assessment of Muscle Relaxant Activity in Rodent Models
Preclinical studies have been instrumental in characterizing the muscle relaxant properties of this compound, a novel neuromuscular blocking agent. While specific data in rodent models is not extensively detailed in the available literature, significant research has been conducted in other preclinical animal models, such as dogs and rhesus monkeys, providing crucial insights into its potency and efficacy.
In beagle dogs, the effective dose for 95% neuromuscular blockade (ED95) of this compound (also referred to as CW002 in research) was determined to be 0.009 mg/kg. nih.govaneskey.com This indicates a high potency for the compound. At a dose of 3 times the ED95, the onset of action was observed to be 2.6 ± 0.9 minutes, with a duration of action of 47 ± 9 minutes. nih.govaneskey.com
Further preclinical investigations in rhesus monkeys demonstrated that at a dose of 3.75 times the ED95, this compound induced 100% neuromuscular blockade within 1 minute, and the duration of action was 27 ± 7 minutes. d-nb.info These findings from non-rodent models highlight the rapid onset and intermediate duration of action of this compound. The potency of this compound was further established in animal studies, with an ED95 ranging from 0.01 to 0.04 mg/kg. d-nb.info
Interactive Data Table: Preclinical Muscle Relaxant Activity of this compound (CW002)
| Animal Model | ED95 | Onset of Action | Duration of Action |
| Beagle Dog | 0.009 mg/kg | 2.6 ± 0.9 min (at 3x ED95) | 47 ± 9 min (at 3x ED95) |
| Rhesus Monkey | 0.01 - 0.04 mg/kg | ~1 min (at 3.75x ED95) | 27 ± 7 min (at 3.75x ED95) |
This table summarizes key pharmacodynamic parameters of this compound (CW002) in preclinical animal models.
Mechanistic Insights into Onset and Reversal of Action in Preclinical Settings
This compound is a non-depolarizing neuromuscular blocking agent. d-nb.info Its mechanism of action involves competitive antagonism of nicotinic acetylcholine receptors at the motor end-plate, which prevents acetylcholine from binding and initiating muscle contraction. patsnap.comwikipedia.org The presence of an allyl group in its structure is a key feature. wikipedia.org
A unique aspect of this compound's mechanism is its inactivation through the adduction of cysteine. d-nb.infoscispace.com This chemical reversal mechanism is a significant departure from the reliance on acetylcholinesterase inhibitors for antagonism. Preclinical studies have demonstrated that the administration of L-cysteine can rapidly reverse the neuromuscular blockade induced by this compound. In dogs, the duration of blockade was significantly shortened to 3.7 ± 0.6 minutes when L-cysteine was administered one minute after the neuromuscular blocking agent. nih.govaneskey.com At all tested doses, L-cysteine accelerated recovery, with higher doses facilitating twitch recovery within 5 minutes. scispace.com
The onset of action is influenced by its potency. oup.com The metabolite of this compound has been found to be significantly less potent (70 times less) than the parent compound. d-nb.info
Comparative Pharmacodynamic Profiling with Existing Neuromuscular Blocking Agents in Research Models
In preclinical research models, this compound has been compared with established neuromuscular blocking agents like rocuronium and cisatracurium (B1209417).
Studies in rhesus monkeys revealed that the onset time of this compound was shorter than that of cisatracurium but longer than that of rocuronium. d-nb.info However, another study noted that at equipotent doses, rocuronium provides clinically acceptable intubating conditions much earlier than vecuronium (B1682833), a related aminosteroid. washington.edu In terms of duration of action, this compound showed a ratio of 2:3 compared with cisatracurium in rhesus monkeys. d-nb.info
The reversal of this compound by neostigmine was found to be significantly faster than the reversal of cisatracurium by the same agent. d-nb.info This suggests a more rapid recovery profile for this compound even with traditional reversal agents.
Interactive Data Table: Comparative Pharmacodynamic Profile
| Compound | Onset of Action | Duration of Action | Reversal |
| This compound (CW002) | Shorter than cisatracurium, longer than rocuronium | Intermediate (Ratio of 2:3 vs. cisatracurium in monkeys) | Rapidly reversed by L-cysteine; faster neostigmine reversal than cisatracurium |
| Rocuronium | Rapid | Intermediate | Reversible by acetylcholinesterase inhibitors and sugammadex |
| Cisatracurium | Slower than this compound and rocuronium | Intermediate to long | Reversible by acetylcholinesterase inhibitors |
| Vecuronium | Slower than rocuronium | Intermediate | Reversible by acetylcholinesterase inhibitors |
This table provides a comparative overview of the pharmacodynamic properties of this compound (CW002) and other neuromuscular blocking agents in research models.
Structure Activity Relationship Sar Studies of N Allyl Rocuronium Dibromide Derivatives
Impact of N-Allyl Moiety on Receptor Affinity and Selectivity
The introduction of an N-allyl group at the 16-position pyrrolidinium (B1226570) nitrogen is a defining feature of rocuronium (B1662866) and its derivatives, distinguishing it from its predecessor, vecuronium (B1682833), which possesses an N-methyl group at the corresponding position. This modification has a profound impact on the molecule's pharmacological profile.
SAR studies on aminosteroid (B1218566) neuromuscular blockers have demonstrated that the nature of the N-substituent on the quaternary ammonium (B1175870) group is a critical determinant of potency and onset of action. Generally, neuromuscular blocking agents with a methyl quaternizing group tend to exhibit higher potency. oup.com The replacement of the N-methyl group with a longer alkyl or alkenyl group, such as the allyl group in rocuronium, typically leads to a decrease in potency. oup.com
This principle is evident when comparing vecuronium (N-methyl) with rocuronium (N-allyl). Rocuronium is less potent than vecuronium. However, this decrease in potency is associated with a significantly faster onset of action, a clinically desirable characteristic. The larger, more lipophilic allyl group, in comparison to the methyl group, is thought to contribute to this altered pharmacokinetic and pharmacodynamic profile.
While specific data on a wide range of N-substituents for N-Allyl Rocuronium Dibromide is not extensively available, the general trend observed in aminosteroids suggests that increasing the bulk or lipophilicity of the N-substituent beyond the allyl group would likely lead to a further decrease in potency. The optimal balance for rocuronium appears to be the allyl group, which provides a rapid onset without an excessive loss of potency.
Table 1: Impact of N-Substituent Variation on Neuromuscular Blocking Agent Properties
| N-Substituent | Relative Potency | Onset of Action |
| Methyl (e.g., Vecuronium) | High | Slower |
| Allyl (e.g., Rocuronium) | Moderate | Rapid |
| Longer Alkyl/Alkenyl | Lower | Variable |
This table provides a generalized summary based on established SAR principles for aminosteroid neuromuscular blockers.
While detailed conformational analysis specific to the N-allyl group in rocuronium derivatives is limited in publicly available literature, studies on substituted piperidine (B6355638) and pyrrolidine (B122466) rings offer some insights. The presence of substituents on the nitrogen atom can influence the ring's puckering and the axial or equatorial orientation of the substituent. These conformational preferences are critical for aligning the charged nitrogen atom and other key functional groups with the complementary residues in the receptor's binding pocket. The interaction with the receptor is a dynamic process, and the ability of the N-allyl group to adopt a specific conformation upon binding is a key aspect of its contribution to the drug's activity.
Influence of Steroid Nucleus Modifications on Pharmacological Activity
The androstane (B1237026) steroid nucleus serves as a rigid spacer, ensuring the correct distance and spatial orientation between the key functional groups necessary for binding to the nAChR. Modifications to this nucleus, particularly the hydroxylation patterns and stereochemistry, have been extensively studied to understand their role in pharmacological activity.
The presence and position of hydroxyl groups on the steroid nucleus are critical for the potency of aminosteroid neuromuscular blockers. In this compound, the 3α-hydroxy group plays a significant role in its binding affinity. The de-acetylated metabolites of aminosteroids, such as 3-desacetylvecuronium, which possess a 3-hydroxy group, often retain significant neuromuscular blocking activity. oup.com
Conversely, modifications at the 17-position have a different impact. The 17β-acetoxy group is a key component of the D-ring acetylcholine (B1216132) (ACh)-like moiety, which is crucial for the neuromuscular block. oup.com Hydrolysis of this ester to a 17-hydroxy group generally results in a significant loss of potency. oup.com This highlights the importance of the ester functionality at this position for effective interaction with the nAChR.
Table 2: Effect of Hydroxylation and Acetylation on Aminosteroid Potency
| Modification | Position | Effect on Potency | Rationale |
| Hydroxyl Group | 3α | Maintains significant activity | Contributes to receptor binding |
| Acetoxy Group | 17β | Essential for high potency | Completes the D-ring ACh-like pharmacophore |
| Hydroxyl Group | 17β | Significant decrease | Incomplete ACh-like moiety |
The stereochemistry of the substituents on the steroid nucleus is paramount for the efficacy of aminosteroid neuromuscular blockers. The rigid, polycyclic nature of the steroid skeleton creates a distinct three-dimensional structure, and even minor changes in the spatial arrangement of functional groups can lead to a dramatic loss of activity.
In this compound, the stereochemistry at several chiral centers, including those in the steroid nucleus and the pyrrolidinium ring, is precisely defined. The D-ring acetylcholine-like moiety of rocuronium has a cis geometry, with both the quaternary nitrogen and the acetoxy group pointing in the same direction (β-orientation). This specific arrangement is believed to mimic the conformation of acetylcholine, allowing for effective binding to the nicotinic receptor. oup.com
The stereochemistry at C16, where the N-allylpyrrolidinium group is attached, is also critical. The 16β-configuration ensures that the quaternary nitrogen is correctly positioned to interact with the anionic subsite of the receptor. Any alteration to this stereochemistry would likely disrupt the optimal binding geometry and reduce the neuromuscular blocking activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
A QSAR study for this class of compounds would typically involve the following steps:
Data Set Compilation: A series of this compound analogues with varying structural modifications and their corresponding experimentally determined neuromuscular blocking potencies would be collected.
Molecular Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, would be used to develop a mathematical equation that correlates the molecular descriptors with the biological activity.
Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques to ensure its reliability.
Selection of Molecular Descriptors Relevant to nAChR Binding
To quantitatively analyze the SAR of this compound derivatives, a careful selection of molecular descriptors is paramount. These descriptors are numerical representations of the physicochemical properties of the molecules and are correlated with their biological activity. For neuromuscular blocking agents that target the nAChR, these descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.
Electronic Descriptors: These descriptors provide insight into the electronic aspects of the molecule that are critical for its interaction with the receptor.
Partial Atomic Charges: The distribution of charges within the molecule, particularly around the quaternary nitrogen atoms and the ester group, influences electrostatic interactions with amino acid residues in the nAChR binding pocket.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These quantum chemical descriptors are related to the molecule's ability to participate in charge transfer interactions.
Steric Descriptors: The size and shape of the molecule are fundamental to its ability to fit within the nAChR binding site.
Principal Moments of Inertia: These provide information about the three-dimensional shape of the molecule, distinguishing between linear, planar, or globular geometries.
Topological Indices (e.g., Kier & Hall indices): These indices are calculated from the molecular graph and reflect the degree of branching and connectivity, which can influence the molecule's conformation and fit within the receptor.
Hydrophobic Descriptors: Hydrophobicity plays a significant role in the binding of ligands to receptors, influencing both the initial association and the stability of the ligand-receptor complex.
Hydrophobic Surface Area: This descriptor quantifies the extent of the nonpolar surface of the molecule available for interaction with hydrophobic pockets within the receptor.
The selection of these descriptors is guided by the known pharmacology of steroidal neuromuscular blocking agents, which interact with the nAChR through a combination of electrostatic, hydrogen bonding, and hydrophobic interactions. The presence of the allyl group in this compound introduces a specific modification that can be systematically varied to probe its influence on these descriptors and, consequently, on nAChR binding affinity.
| Descriptor Category | Molecular Descriptor | Relevance to nAChR Binding of this compound Derivatives |
| Electronic | Partial Atomic Charges | Governs electrostatic interactions with key amino acid residues in the nAChR binding pocket, particularly the quaternary nitrogens. |
| Dipole Moment | Influences the orientation of the molecule within the binding site and its interaction with the polar environment. | |
| HOMO/LUMO Energies | Relates to the potential for charge transfer interactions with the receptor. | |
| Steric | Molecular Volume | Determines the overall fit of the molecule within the confines of the receptor's binding site. |
| Molecular Surface Area | Affects the extent of contact and interaction between the ligand and the receptor surface. | |
| Principal Moments of Inertia | Describes the three-dimensional shape, which is crucial for complementarity with the binding pocket. | |
| Hydrophobic | LogP | Measures the overall lipophilicity, impacting both receptor binding and pharmacokinetic properties. |
| Hydrophobic Surface Area | Quantifies the nonpolar surface available for interaction with hydrophobic regions of the nAChR. |
Development and Validation of Predictive Models
Following the selection of relevant molecular descriptors, quantitative structure-activity relationship (QSAR) models can be developed to predict the nAChR binding affinity of this compound derivatives. These models establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).
Model Development: The development of a predictive QSAR model typically involves the following steps:
Data Set Preparation: A series of this compound analogues with experimentally determined nAChR binding affinities is required. This dataset is then divided into a training set for model generation and a test set for external validation.
Descriptor Calculation: The selected molecular descriptors are calculated for all compounds in the dataset using specialized software.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are employed to build the QSAR model. The goal is to find the best correlation between the descriptors and the biological activity.
For instance, a hypothetical MLR model for a series of this compound derivatives might take the form:
log(1/IC50) = β0 + β1(LogP) + β2(Molecular Volume) + β3(Partial Charge on N+)
Where IC50 is the concentration of the compound that inhibits 50% of nAChR activity, and β are the regression coefficients.
Model Validation: The predictive power of the developed QSAR model must be rigorously validated to ensure its reliability.
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness and stability. A high q² value indicates a good internal predictive ability.
External Validation: The model's ability to predict the activity of new compounds is evaluated using the test set. The predictive squared correlation coefficient (R²pred) is a common metric for this purpose. A high R²pred value suggests that the model can accurately predict the activity of compounds not used in its development.
The insights gained from these predictive models can guide the rational design of new this compound derivatives with potentially improved nAChR binding affinity and a more desirable pharmacological profile.
| Validation Parameter | Description | Acceptable Value for a Robust Model |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| q² (Cross-validated R²) | A measure of the internal predictive ability of the model, calculated using cross-validation. | > 0.5 |
| R²pred (Predictive R² for External Test Set) | Measures the predictive power of the model on an external set of compounds not used in model development. | > 0.6 |
| Standard Error of Estimate (SEE) | Indicates the absolute error in the predicted values. | As low as possible |
Pharmacophore Modeling for this compound-like Compounds
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For this compound and its analogues, a pharmacophore model would define the key steric and electronic features required for potent antagonism at the nAChR.
A pharmacophore model for a competitive antagonist at the nAChR, such as this compound, is typically characterized by several key features:
Two Cationic Centers: Corresponding to the two quaternary nitrogen atoms present in many steroidal neuromuscular blockers. These features are crucial for electrostatic interactions with negatively charged amino acid residues in the receptor's binding site. The inter-cationic distance is a critical parameter for optimal binding.
Hydrogen Bond Acceptors/Donors: The ester and hydroxyl groups on the steroid backbone can act as hydrogen bond acceptors or donors, forming specific interactions with the receptor that contribute to binding affinity and specificity.
Hydrophobic Features: The bulky and rigid steroidal nucleus provides a significant hydrophobic scaffold that interacts with nonpolar pockets within the nAChR. The size and shape of these hydrophobic features are important for a snug fit.
Exclusion Volumes: These represent regions in space where steric bulk is not tolerated and would lead to a loss of activity.
| Pharmacophoric Feature | Corresponding Chemical Group in this compound | Putative Interaction with nAChR |
| Cationic Center 1 | Quaternary nitrogen in the pyrrolidinium ring | Electrostatic interaction with anionic residues (e.g., Asp, Glu) |
| Cationic Center 2 | Quaternary nitrogen in the morpholino group (if protonated) or the second quaternary center in bisquaternary analogues | Electrostatic interaction with anionic residues |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the acetate (B1210297) group | Hydrogen bond with donor residues (e.g., Tyr, Trp) |
| Hydrogen Bond Donor | Hydroxyl group at C3 | Hydrogen bond with acceptor residues (e.g., Asp, Glu) |
| Hydrophobic Region | Androstane steroid nucleus | van der Waals and hydrophobic interactions with nonpolar pockets |
Advanced Analytical and Spectroscopic Characterization Methodologies in N Allyl Rocuronium Dibromide Research
High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification (in research samples)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular structure of N-Allyl Rocuronium (B1662866) and the identification of its transformation products in research samples. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule and its metabolites or degradation products. In research studies involving forced degradation, HRMS is critical for characterizing unknown compounds that may form under stress conditions such as oxidation. nih.govdocksci.comdocksci.com For instance, investigations into the oxidative degradation of rocuronium bromide revealed an unknown product whose structure was elucidated using HRMS. nih.govdocksci.com The high-resolution data indicated a formal loss of a CH₂ group and the addition of one oxygen atom to the intact drug molecule, pointing to the instability and subsequent transformation of the morpholine (B109124) moiety. nih.govdocksci.comdocksci.com
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elicit detailed structural information by fragmenting a selected precursor ion and analyzing its resulting product ions. In the analysis of N-Allyl Rocuronium, Electrospray Ionization (ESI) is typically used in the positive ion mode. oup.com The mass spectrum reveals a base peak ion at m/z 529, corresponding to the quaternary ammonium (B1175870) cation (M⁺) of the molecule. oup.comnih.gov
During MS/MS analysis, this precursor ion is subjected to collision-induced dissociation, leading to a characteristic fragmentation pattern that serves as a structural fingerprint. Key fragment ions observed for N-Allyl Rocuronium provide insight into its distinct structural components. oup.com
Key MS/MS Fragments of N-Allyl Rocuronium
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Origin of Fragment |
|---|---|---|
| 529.3 | 487.3 | Loss of the acetyl group (deacetylation) from the C17 position. oup.comnih.gov |
| 529.3 | 413 | Fragmentation involving the steroidal backbone. |
| 529.3 | 112 | Suggests fragmentation of the N-allylpyrrolidine moiety from the C16 position. oup.com |
This detailed fragment ion analysis is crucial for confirming the identity of N-Allyl Rocuronium in complex research matrices and for structurally characterizing metabolites where specific moieties of the parent drug may have been altered.
A core capability of HRMS is its ability to measure mass-to-charge ratios with exceptional accuracy, typically within a few parts per million (ppm). This precision allows for the confident determination of a molecule's elemental composition. For N-Allyl Rocuronium, which has a molecular formula of C₃₂H₅₃N₂O₄⁺ for its active cation, the theoretical monoisotopic mass can be calculated and compared against the experimentally measured mass. nih.gov This comparison serves to either confirm the expected structure or, in the case of an unknown metabolite, to propose a limited number of possible elemental formulas, drastically narrowing down the potential structures.
Example of Accurate Mass Measurement Data
| Ion | Elemental Formula | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |
|---|---|---|---|---|
| Parent Cation [M]⁺ | C₃₂H₅₃N₂O₄⁺ | 529.3996 | 529.3991 | -0.95 |
This level of accuracy is fundamental for distinguishing between compounds with very similar nominal masses but different elemental compositions, a common challenge in metabolite and degradant analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of N-Allyl Rocuronium in solution. ccspublishing.org.cn It provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of its complex steroidal framework, the nature and attachment points of its various substituents, and its stereochemistry. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to fully assign the proton (¹H) and carbon (¹³C) signals. unimi.it
While 1D ¹H and ¹³C NMR spectra provide initial information, the significant signal overlap in a molecule as complex as N-Allyl Rocuronium necessitates the use of 2D NMR techniques for complete assignment. unimi.it These experiments spread the NMR information across two frequency dimensions, resolving overlapping signals and revealing correlations between different nuclei. libretexts.orgyoutube.com
COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds). libretexts.org It is instrumental in mapping the proton connectivity within the individual rings of the steroid nucleus and along the side chains. unimi.it
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. youtube.com It is the primary method for assigning the ¹³C signals of the N-Allyl Rocuronium molecule by linking them to their already-assigned proton partners. unimi.it
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for identifying the connectivity between different structural fragments, such as linking the substituents to the specific carbons of the steroid backbone.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This through-space correlation is vital for determining the stereochemistry and the three-dimensional conformation of the molecule in solution. unimi.it
Application of 2D NMR Techniques for N-Allyl Rocuronium Analysis
| 2D NMR Technique | Type of Correlation | Information Gained |
|---|---|---|
| COSY | ¹H-¹H through-bond | Maps proton-proton spin systems within the steroid rings and side chains. libretexts.org |
| HSQC/HMQC | ¹H-¹³C one-bond | Assigns carbon signals based on their attached protons. youtube.com |
| HMBC | ¹H-¹³C multiple-bond | Establishes long-range connectivity, confirming substituent attachment points. |
| NOESY | ¹H-¹H through-space | Provides data on spatial proximity of protons for stereochemical and conformational analysis. unimi.itslideshare.net |
The biological activity of N-Allyl Rocuronium is intrinsically linked to its three-dimensional shape. NMR spectroscopy, particularly the NOESY experiment, is a premier method for studying the molecule's conformation in a solution state, which mimics its physiological environment more closely than a solid-state crystal structure. unimi.it
The intensity of a cross-peak in a NOESY spectrum is inversely proportional to the sixth power of the distance between the two correlated protons. By analyzing the presence and volume of these cross-peaks, researchers can generate a set of distance restraints between specific protons. This information is used to define the relative orientation of different parts of the molecule, such as the A- and D-rings of the steroid nucleus and the conformation of the flexible morpholino and N-allylpyrrolidinium side chains. These experimental restraints can then be used to build and validate computational models of the molecule's preferred solution-state conformation. unimi.it
Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Matrices
Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. In the context of N-Allyl Rocuronium research, various chromatographic techniques are employed for purity assessment of bulk material and for the quantitative determination of the compound and its related substances in diverse research matrices. mfd.org.mknih.gov
High-Performance Liquid Chromatography (HPLC) is the most common method. nih.gov Due to the polar and permanently charged nature of the quaternary ammonium group in N-Allyl Rocuronium, specific chromatographic modes are often required for good retention and separation. mfd.org.mk
Normal-Phase (NP-HPLC) : Utilizes a polar stationary phase (like silica) and a non-polar mobile phase. This mode has been successfully applied to the separation of rocuronium and its impurities. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) : This technique uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer. mfd.org.mkresearchgate.net HILIC is particularly well-suited for retaining and separating highly polar compounds like N-Allyl Rocuronium and its main impurities. mfd.org.mkresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) : The coupling of liquid chromatography with mass spectrometry provides a highly sensitive and selective method for quantitative analysis. researchgate.netnih.gov LC-MS/MS methods are frequently developed for determining the concentration of N-Allyl Rocuronium in biological research matrices, such as plasma, with high accuracy and precision. oup.comnih.gov
These methods are validated to be suitable for their intended purpose, whether it is quantifying impurities in a drug substance or measuring pharmacokinetic parameters in a research study. mfd.org.mknih.gov
Summary of Chromatographic Methods for N-Allyl Rocuronium Analysis
| Technique | Stationary Phase | Typical Mobile Phase | Application |
|---|---|---|---|
| NP-HPLC | Silica (B1680970) | Acetonitrile (B52724)/Tetramethylammonium (B1211777) hydroxide (B78521) solution nih.gov | Purity analysis, separation of impurities. nih.gov |
| HILIC | Bare Silica | Acetonitrile/Ammonium formate (B1220265) buffer mfd.org.mk | Quantitative determination in the presence of polar impurities. mfd.org.mkresearchgate.net |
| LC-MS/MS | C18 (Reversed-Phase) | Water/Acetonitrile with acid modifier (e.g., TFA) nih.gov | Sensitive and selective quantitative analysis in biological matrices. nih.gov |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of N-Allyl Rocuronium Dibromide, offering high resolution and sensitivity for separating the main compound from its impurities and degradation products. nih.gov Method development focuses on optimizing selectivity and efficiency, often employing either reversed-phase (RP-HPLC) or hydrophilic interaction liquid chromatography (HILIC).
Given the polar and ionic nature of this compound, HILIC has proven to be a particularly effective approach. ptfarm.plresearchgate.net HILIC methods typically utilize a polar stationary phase, such as bare silica, with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer. ptfarm.plresearchgate.net The retention mechanism involves partitioning the analyte into a water-enriched layer on the surface of the stationary phase. researchgate.net Key parameters optimized during method development include the acetonitrile content, as well as the pH and ionic strength of the buffer, all of which significantly influence retention time and resolution. ptfarm.pl
Validation of the developed HPLC method is performed to ensure its suitability for its intended purpose. This involves demonstrating specificity, linearity, accuracy, precision, and robustness. For instance, a method developed for determining Rocuronium Bromide and its impurities was validated according to ICH guidelines, confirming its reliability for routine analysis. researchgate.net A simple and sensitive RP-HPLC method has also been developed and validated for determining the stereoisomeric purity of Rocuronium Bromide. nih.gov
Interactive Table 1: Exemplary HPLC Conditions for the Analysis of Rocuronium Bromide and Related Compounds
| Parameter | HILIC Method ptfarm.pl | RP-HPLC Method nih.gov |
| Stationary Phase | Bare Silica Column | Inertsil Silica (250 mm x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile:Ammonium Formate (107.5mM, pH 7.0) (90:10 v/v) | Solution A: Acetonitrile/Sodium Perchlorate Monohydrate Solution B: Methanol/Ammonium Chloride/Ammonia (75:25 v/v) |
| Flow Rate | 1.0 mL/min (typical) | 0.5 mL/min |
| Detection | UV at 210 nm | PDA at 215 nm |
| Column Temperature | 35 °C google.com | Ambient (typical) |
| Injection Volume | 5 µL (typical) | 20 µL |
| Diluent | Acetonitrile:Water (90:10 v/v) | Acetonitrile with 0.1% 1N Hydrochloric Acid |
Gas Chromatography (GC) for Specific Volatile Byproducts
While HPLC is the workhorse for analyzing the non-volatile this compound molecule, Gas Chromatography (GC) is the preferred method for identifying and quantifying volatile organic compounds. ptfarm.pl These compounds can be present as residual solvents from the manufacturing process or as volatile byproducts of synthesis or degradation. shimadzu.comthermofisher.com The presence of such volatile impurities is strictly controlled in pharmaceutical substances. shimadzu.comthermofisher.com
A common approach involves capillary GC with a flame ionization detector (FID), which offers high sensitivity for organic compounds. magtechjournal.comuspnf.com For enhanced specificity and identification, a mass spectrometer (MS) can be used as the detector. ptfarm.plresearchgate.net Due to the non-volatile nature of this compound itself, direct injection is unsuitable. Instead, headspace GC is the standard technique. ptfarm.plthermofisher.com In this method, the sample is dissolved in a suitable solvent in a sealed vial and heated, allowing the volatile compounds to partition into the gas phase (headspace) above the sample. thermofisher.com An aliquot of this gas is then automatically injected into the GC system, preventing contamination of the injector and column with the non-volatile active pharmaceutical ingredient. nih.govilmexhibitions.comresearchgate.net This technique is highly effective for detecting residual solvents such as methanol, acetone, pentane, and dichloromethane (B109758). magtechjournal.com
Interactive Table 2: Capillary GC Conditions for Residual Solvent Analysis in Rocuronium Bromide magtechjournal.com
| Parameter | Condition |
| Column | DB-624 Capillary Column |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 250 °C |
| Inlet Temp. | 135 °C |
| Carrier Gas | Nitrogen or Helium |
| Sample Solvent | N,N-dimethylformamide (DMF) |
| Analysis Mode | Temperature Programming |
Chiral Chromatography for Stereoisomer Separation
This compound is a complex steroidal molecule with multiple chiral centers. researchgate.net As stereoisomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are critical for ensuring the quality and safety of the drug. nih.gov Chiral chromatography, particularly chiral HPLC, is the most widely used technique for this purpose. uspnf.com
The direct separation of enantiomers is achieved by using a chiral stationary phase (CSP). uspnf.comilmexhibitions.com CSPs create a chiral environment that allows for differential interaction with the enantiomers of the analyte, leading to different retention times. ilmexhibitions.com There are many types of commercially available CSPs, with polysaccharide-based and cyclodextrin-based phases being among the most versatile and frequently used in the pharmaceutical industry. uspnf.com The separation mechanism on cyclodextrin-based CSPs often involves the inclusion of a part of the analyte molecule into the cyclodextrin cavity, combined with other interactions at the rim of the cavity, which provides the necessary stereospecific recognition. researchgate.net The development of a chiral separation method involves screening various CSPs and mobile phases to find the optimal conditions for resolution.
While methods using dedicated chiral columns are common, it is also possible to separate stereoisomers on achiral columns by carefully controlling chromatographic conditions, as has been demonstrated for Rocuronium Bromide. nih.gov
X-ray Crystallography for Solid-State Structural Determination of this compound and Complexes
The technique involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional map of electron density can be calculated, from which the positions of all atoms in the molecule can be determined. fda.gov
The structural analysis of vecuronium (B1682833) bromide, a closely related neuromuscular blocking agent, by single-crystal X-ray diffraction revealed its complete molecular structure and the conformation of its steroidal skeleton and substituent groups. Such an analysis for this compound would provide definitive proof of its structure and stereochemistry. The data generated from an X-ray crystallographic experiment includes the crystal system, space group, and unit cell dimensions. researchgate.net
Interactive Table 3: Typical Data Obtained from Single-Crystal X-ray Diffraction Analysis
| Parameter | Example Data (Vecuronium Bromide) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Parameter a | Specific value in Ångströms (Å) |
| Unit Cell Parameter b | Specific value in Ångströms (Å) |
| Unit Cell Parameter c | Specific value in Ångströms (Å) |
| Unit Cell Volume | Specific value in ų |
| Molecules per Unit Cell (Z) | Integer value (e.g., 4) |
Theoretical Considerations and Future Research Trajectories for N Allyl Rocuronium Dibromide
Hypothesized Mechanisms of Differential Receptor Selectivity
N-Allyl Rocuronium (B1662866) Dibromide, a derivative of the well-established neuromuscular blocking agent Rocuronium, presents a unique chemical structure that suggests a potential for differential selectivity among various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. Rocuronium itself acts as a competitive antagonist at the nAChR at the motor end-plate, preventing acetylcholine from binding and thereby inhibiting muscle contraction. nih.gov The parent compound is an aminosteroid (B1218566) non-depolarizing neuromuscular blocker. nih.gov The defining feature of N-Allyl Rocuronium Dibromide is the presence of an additional allyl group on the pyrrolidinium (B1226570) nitrogen, creating a quaternary ammonium (B1175870) compound with two allyl substituents. This structural alteration is hypothesized to be the primary driver of any potential changes in receptor selectivity compared to the mono-allyl Rocuronium.
The differential selectivity may arise from several theoretical mechanisms:
Steric Interactions: The two allyl groups introduce significant steric bulk around the pyrrolidinium nitrogen, which is a key moiety for interaction with the nAChR. The size and orientation of the binding pockets vary among different nAChR subtypes, which are themselves complex pentameric structures assembled from a variety of subunits (e.g., α1–10, β1–4). nih.gov It is hypothesized that the dual-allyl configuration may favor binding to nAChR subtypes with larger or more accommodating pockets, while sterically hindering interaction with more constrained subtypes.
Hydrophobic and van der Waals Forces: The allyl groups are hydrophobic and can engage in van der Waals interactions. The amino acid residues lining the binding site of nAChR subtypes differ. Subtypes with a greater number of hydrophobic residues in the binding pocket may exhibit a higher affinity for this compound due to favorable hydrophobic interactions with the two allyl moieties.
Conformational Rigidity: The presence of two allyl groups can restrict the conformational flexibility of the side chain. This "rigid analog" effect could lock the molecule into a conformation that is highly complementary to a specific nAChR subtype, thereby increasing its selectivity. slideshare.net This contrasts with more flexible ligands that might adapt to bind to multiple receptor subtypes.
These hypothesized mechanisms suggest that this compound's interaction with nAChRs is not solely dependent on the core steroid structure but is significantly modulated by the unique N-diallyl configuration.
| Feature | Hypothesized Influence on Receptor Selectivity |
| Dual Allyl Groups | Increased steric bulk may prevent binding to nAChR subtypes with smaller binding pockets. |
| Hydrophobicity | Enhanced hydrophobic interactions may favor binding to subtypes with lipophilic binding sites. |
| Conformational Lock | Reduced flexibility may pre-organize the molecule for optimal fit in a specific receptor subtype. |
Exploration of this compound as a Molecular Probe for nAChR Subtype Characterization
The potential for differential receptor selectivity makes this compound a candidate for development into a molecular probe for characterizing nAChR subtypes. Molecular probes are essential tools in pharmacology and neurobiology for identifying, quantifying, and localizing specific receptor populations.
To be utilized as a molecular probe, the this compound molecule would require modification, typically through isotopic labeling. For instance, incorporating a radionuclide such as Carbon-14 (¹⁴C) or Tritium (³H) into one or both of the allyl groups would allow for its detection and quantification in tissues and cell preparations.
The exploration of a radiolabeled version of this compound could proceed via several research avenues:
Receptor Binding Assays: In vitro binding assays using membranes from cells expressing specific, known nAChR subtypes could determine the binding affinity (Kd) and selectivity profile of the radiolabeled probe. This would empirically test the hypotheses outlined in the previous section.
Autoradiography: In tissue sections from the brain or neuromuscular junctions, autoradiography with the radiolabeled probe could map the anatomical distribution of the nAChR subtypes it selectively binds to. This could reveal novel locations or densities of these receptors.
Immunoprecipitation Studies: In conjunction with subtype-specific antibodies, the probe could be used in immunoprecipitation experiments to confirm the subunit composition of the nAChRs it binds to. nih.gov
The development of this compound as a molecular probe would be particularly valuable if it demonstrates high selectivity for a nAChR subtype that currently lacks a specific, high-affinity antagonist probe. Such a tool would significantly aid in elucidating the physiological and pathological roles of that specific receptor subtype.
Novel Analog Design Strategies Based on this compound Scaffold
The this compound structure can serve as a scaffold for the rational design of novel analogs with potentially enhanced therapeutic or research properties. slideshare.net Analog design strategies would focus on systematically modifying different parts of the molecule to optimize its interaction with nAChRs or other targets.
| Molecular Region | Design Strategy | Desired Outcome |
| N-Allyl Groups | Replace with other alkyl or functional groups (e.g., propargyl, cyclopropylmethyl). | Modulate steric and electronic properties to fine-tune receptor selectivity. |
| Steroid Backbone | Introduce unsaturation or modify ring structures. | Alter overall rigidity and geometry for improved receptor fit. |
| 2-Morpholino Group | Substitute with other heterocyclic moieties (e.g., piperidine (B6355638), thiomorpholine). | Explore interactions with accessory binding sites on the receptor. |
| 17-Acetoxy Group | Replace with other esters or ethers. | Modify metabolic stability and pharmacokinetic properties. |
These modifications could be guided by structure-activity relationship (SAR) studies to build a comprehensive understanding of how each molecular component contributes to the compound's pharmacological profile.
Targeting Specific Neuromuscular Junction Proteins Beyond the nAChR
The neuromuscular junction (NMJ) is a complex synapse comprising multiple proteins crucial for its function, beyond the postsynaptic nAChR. nih.gov These include presynaptic voltage-gated calcium channels (VGCCs) that trigger acetylcholine release, and acetylcholinesterase (AChE), the enzyme that degrades acetylcholine in the synaptic cleft.
The this compound scaffold could theoretically be modified to interact with these alternative targets. For example:
Targeting VGCCs: By incorporating moieties known to interact with VGCCs, analogs could be designed to have a dual-action mechanism, both blocking postsynaptic receptors and inhibiting presynaptic neurotransmitter release.
Targeting AChE: While Rocuronium is not an AChE inhibitor, modifications to its structure, perhaps by adding a carbamate (B1207046) group, could introduce AChE inhibitory activity. Such a molecule would have a complex, multifaceted effect at the NMJ.
Designing analogs with affinity for these non-nAChR targets could lead to compounds with novel pharmacological profiles, potentially useful for treating specific neuromuscular disorders characterized by deficits in presynaptic function. nih.gov
Prodrug Strategies for Modulating Pharmacokinetic Profiles (theoretical)
Prodrug strategies involve chemically modifying a drug into an inactive or less active form that, after administration, is converted to the active parent drug through metabolic processes. nih.govresearchgate.net This approach can be used to overcome undesirable pharmacokinetic properties. While the specific pharmacokinetic profile of this compound is not established, one can theorize prodrug strategies based on its structure and the known properties of rocuronium. nih.gov
| Strategy | Theoretical Modification | Target Pharmacokinetic Parameter |
| Increased Lipophilicity | Add a long-chain fatty acid ester to the 3-hydroxyl group. | Enhance membrane permeability and potentially alter volume of distribution. |
| Sustained Release | Link two molecules via a biodegradable linker sensitive to plasma esterases. | Prolong the duration of action by slowly releasing the active compound. |
| Targeted Delivery | Attach a promoiety that is recognized by specific transporters at the NMJ. | Increase local concentration at the site of action and reduce systemic exposure. |
These theoretical prodrugs would be bioreversible entities, designed to improve the delivery or temporal profile of the active this compound. researchgate.net
Potential for this compound as a Preclinical Research Tool in Neurobiology
Given its unique structure and hypothesized selectivity, this compound and its rationally designed analogs hold significant potential as preclinical research tools in neurobiology. The diverse family of nAChRs is implicated in a wide range of central and peripheral nervous system functions, and dysfunction of these receptors is linked to various neurological and psychiatric disorders.
If this compound or an analog demonstrates high selectivity for a specific neuronal nAChR subtype (e.g., α4β2, α7), it could be used to:
Dissect Neural Circuits: By selectively blocking a specific nAChR subtype, researchers could investigate the role of that subtype in the function of particular neural pathways.
Validate Therapeutic Targets: The compound could be used in animal models of disease (e.g., Alzheimer's disease, Parkinson's disease, addiction) to explore the therapeutic potential of antagonizing a specific nAChR subtype.
Study Receptor Physiology: As a selective antagonist, it would be invaluable for in vitro electrophysiological studies to isolate and characterize the currents mediated by specific nAChR subtypes in native neurons.
The value of this compound as a research tool is directly proportional to the degree of receptor selectivity it or its future analogs can achieve.
Computational Chemistry Advancements Applied to this compound Research
Computational chemistry offers powerful in silico methods to accelerate research into this compound, guiding experimental work and providing mechanistic insights at an atomic level.
Molecular Docking: Docking simulations can predict the binding pose and affinity of this compound within homology models or crystal structures of different nAChR subtypes. These simulations would be instrumental in testing the steric hindrance hypothesis and identifying key amino acid residues involved in binding.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction and the conformational changes induced in the receptor upon binding. This can help explain the functional consequences (antagonism) of ligand binding.
Quantitative Structure-Activity Relationship (QSAR): As a library of analogs is synthesized and tested, QSAR models can be developed. These mathematical models correlate the chemical structures of the analogs with their biological activity, enabling the prediction of the activity of novel, yet-to-be-synthesized compounds and prioritizing synthetic efforts.
By integrating these computational approaches, the exploration of this compound's pharmacology and the design of next-generation analogs can be conducted with greater efficiency and precision.
Q & A
Q. What are the standard methodologies for assessing rocuronium-induced neuromuscular blockade in clinical trials?
The train-of-four (TOF) ratio, measured via acceleromyography (e.g., TOF-Watch SX), is the gold standard for quantifying neuromuscular blockade. Researchers should administer rocuronium at 0.6 mg/kg intravenously and monitor until the TOF ratio reaches 0.9, indicating recovery. Baseline calibration and consistent anesthesia protocols (e.g., propofol/remifentanil infusions) are critical to minimize variability .
Q. How should researchers design studies to evaluate reversal agents for rocuronium-induced paralysis?
Randomized, double-blind trials comparing sugammadex (4–16 mg/kg) to placebo or neostigmine are recommended. Key endpoints include time to TOF ≥0.9 and pharmacokinetic analyses of rocuronium plasma clearance. Stratify participants by renal/hepatic function to assess covariate effects .
Q. What safety protocols are essential when handling rocuronium in laboratory settings?
Use PPE (gloves, goggles, lab coats) to avoid dermal exposure. In case of spills, collect material in sealed containers and prevent environmental contamination. Avoid high-temperature exposure due to toxic decomposition products (e.g., halogenated gases) .
Advanced Research Questions
Q. How do genetic polymorphisms (e.g., MDR1) influence rocuronium’s pharmacodynamics?
MDR1 3435 C>T polymorphisms correlate with prolonged neuromuscular blockade. Researchers should genotype participants using PCR-RFLP and stratify results by allele variants. For example, homozygous TT genotypes may exhibit 20% longer recovery times compared to CC carriers .
Q. What methodological approaches resolve contradictions in rocuronium’s anaphylaxis risk assessment?
Conflicting IgE data (e.g., ImmunoCAP vs. radioimmunoassay) require ROC curve analyses to optimize sensitivity/specificity. Lower the diagnostic threshold to 0.13 kUa/L for rocuronium-specific IgE to improve detection of subclinical hypersensitivity .
Q. How can preclinical models address rocuronium’s solubility challenges in experimental formulations?
Rodent studies using MR13A10A (a buffered rocuronium analog) demonstrate reduced withdrawal reflexes. Compare pH-adjusted formulations (e.g., citrate buffer) to original rocuronium in vivo, measuring pain scores and histamine release .
Q. What statistical methods are appropriate for analyzing rare adverse events (e.g., QTc prolongation)?
Use Bayesian hierarchical models to pool data from pediatric and adult cohorts. Prioritize ECG metrics (e.g., Bazett-corrected QTc intervals) and adjust for confounders like anesthetic co-administration (e.g., volatile agents) .
Q. How does dexamethasone premedication alter rocuronium’s duration of action?
In randomized trials, dexamethasone (8–10 mg IV) shortens recovery time by 10–12 minutes. Monitor TOF trends post-intubation and analyze data with independent t-tests (α=0.05). Exclude patients with neuromuscular disorders to reduce bias .
Methodological Considerations for Data Contradictions
- Pharmacokinetic Variability : Discrepancies in rocuronium plasma half-life (e.g., 30–80 min) may stem from assay sensitivity. Use LC-MS/MS for precise quantification and validate against clinical endpoints .
- Anaphylaxis Reporting : Underreporting in retrospective studies necessitates prospective registries with standardized IgE thresholds and skin prick testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
